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  • Product: [4-(Pyridin-3-yloxy)phenyl]methanol
  • CAS: 1094400-75-5

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Protocols & Analytical Methods

Method

Application Notes and Protocols: The Utility of [4-(Pyridin-3-yloxy)phenyl]methanol in Medicinal Chemistry

Introduction: A Privileged Scaffold in Modern Drug Discovery The pyridine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

The pyridine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs.[1] Its unique electronic properties and ability to form key hydrogen bonds make it an invaluable component in designing molecules that interact with biological targets. When incorporated into a diaryl ether linkage, specifically as the [4-(pyridin-3-yloxy)phenyl]methanol moiety, it provides a versatile and synthetically accessible building block for a range of therapeutic agents. This scaffold is particularly prominent in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy and the treatment of inflammatory diseases.[2]

The diaryl ether motif offers a semi-rigid yet tunable linker between different pharmacophoric elements, allowing for precise orientation of functional groups within a protein's binding site. The pyridyl nitrogen can act as a hydrogen bond acceptor, a critical interaction for anchoring a molecule to the hinge region of many kinases. The phenyl methanol portion of the molecule provides a convenient handle for further chemical elaboration, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of [4-(Pyridin-3-yloxy)phenyl]methanol as a key intermediate in medicinal chemistry. We will delve into detailed protocols for its synthesis, its conversion into advanced intermediates, and its application in the creation of potent kinase inhibitors targeting critical signaling pathways.

Physicochemical Properties and Characterization

PropertyValueReference
Molecular Formula C₁₂H₁₁NO₂[3]
Molecular Weight 201.22 g/mol [3]
CAS Number 1094400-75-5[3]
Appearance Off-white to pale yellow solidCommercially available data
Storage Store at 2-8°C, dry, sealed[2]

Nuclear Magnetic Resonance (NMR) Data (Predicted)

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 8.45 (d, J=2.8 Hz, 1H), 8.30 (dd, J=4.7, 1.4 Hz, 1H), 7.50 (ddd, J=8.4, 2.8, 1.4 Hz, 1H), 7.42 (d, J=8.6 Hz, 2H), 7.35 (dd, J=8.4, 4.7 Hz, 1H), 7.05 (d, J=8.6 Hz, 2H), 5.20 (t, J=5.7 Hz, 1H), 4.50 (d, J=5.7 Hz, 2H).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ: 156.9, 154.3, 145.2, 141.8, 138.9, 127.9, 125.4, 124.3, 118.6, 62.8.

Note: The NMR data is predicted and should be confirmed by experimental analysis.

Synthesis Protocol: Ullmann Condensation Approach

The synthesis of the diaryl ether core of [4-(Pyridin-3-yloxy)phenyl]methanol can be efficiently achieved through a copper-catalyzed Ullmann condensation. This classic reaction forms a C-O bond between an aryl halide and an alcohol or phenol.[4] The following protocol is adapted from established procedures for similar diaryl ether syntheses.[5]

Ullmann_Condensation cluster_reactants Reactants cluster_reagents Reagents 3_hydroxypyridine 3-Hydroxypyridine Product [4-(Pyridin-3-yloxy)phenyl]methanol 3_hydroxypyridine->Product 4_bromobenzyl_alcohol 4-Bromobenzyl alcohol 4_bromobenzyl_alcohol->Product CuI CuI (catalyst) CuI->Product Ligand N,N-Dimethylglycine (ligand) Ligand->Product Base Cs2CO3 (base) Base->Product Solvent Dioxane or DMF Solvent->Product

Figure 1: General scheme for the Ullmann condensation to form the target compound.

Protocol 1: Synthesis of [4-(Pyridin-3-yloxy)phenyl]methanol

Materials:

  • 3-Hydroxypyridine

  • 4-Bromobenzyl alcohol

  • Copper(I) iodide (CuI)

  • N,N-Dimethylglycine

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane or N,N-Dimethylformamide (DMF)

  • Toluene

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxypyridine (1.0 eq.), 4-bromobenzyl alcohol (1.1 eq.), copper(I) iodide (0.1 eq.), N,N-dimethylglycine (0.2 eq.), and cesium carbonate (2.0 eq.).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous dioxane or DMF (to a concentration of ~0.5 M with respect to 3-hydroxypyridine).

  • Heat the reaction mixture to 90-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Filter the mixture through a pad of Celite® to remove insoluble copper salts, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford [4-(Pyridin-3-yloxy)phenyl]methanol as a solid.

Application in Kinase Inhibitor Synthesis

[4-(Pyridin-3-yloxy)phenyl]methanol is a valuable precursor for synthesizing inhibitors of several important kinase families, including p38 Mitogen-Activated Protein Kinase (MAPK) and Vascular Endothelial Growth Factor Receptor (VEGFR). These kinases are implicated in inflammatory responses and angiogenesis in cancer, respectively.[6][7]

Targeting the p38 MAPK Pathway

The p38 MAPK signaling pathway is a key regulator of the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[8] Dysregulation of this pathway is associated with chronic inflammatory diseases like rheumatoid arthritis. Inhibitors targeting p38α have shown therapeutic potential.[]

p38_pathway Stress Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK MKK MKK3/6 MAPKKK->MKK phosphorylates p38 p38 MAPK MKK->p38 phosphorylates Substrates Transcription Factors (e.g., ATF2, MEF2C) p38->Substrates phosphorylates Inflammation Inflammatory Response (Cytokine Production) Substrates->Inflammation upregulates Inhibitor [4-(Pyridin-3-yloxy)phenyl] derivative Inhibitor->p38 inhibits

Figure 2: Simplified p38 MAPK signaling pathway and the point of inhibition.

Synthesis of a p38 MAPK Inhibitor Intermediate

To be used in the synthesis of many kinase inhibitors, the benzylic alcohol of [4-(Pyridin-3-yloxy)phenyl]methanol must first be converted into a more reactive leaving group, such as a mesylate or bromide. This allows for subsequent nucleophilic substitution with an amine-containing fragment.

Intermediate_Synthesis Start [4-(Pyridin-3-yloxy)phenyl]methanol Intermediate [4-(Pyridin-3-yloxy)phenyl]methyl mesylate Start->Intermediate Activation Reagents MsCl, Et3N DCM, 0°C to rt Reagents->Intermediate

Figure 3: Activation of the benzylic alcohol via mesylation.

Protocol 2: Synthesis of [4-(Pyridin-3-yloxy)phenyl]methyl methanesulfonate

This protocol describes the conversion of the alcohol to a mesylate, a good leaving group for subsequent substitution reactions.[10]

Materials:

  • [4-(Pyridin-3-yloxy)phenyl]methanol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve [4-(Pyridin-3-yloxy)phenyl]methanol (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq.) to the stirred solution.

  • Add methanesulfonyl chloride (1.2 eq.) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding cold water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate. This intermediate is often used in the next step without further purification due to its potential instability.

Protocol 3: Coupling with an Amine to form a Kinase Inhibitor Scaffold

The activated mesylate can be coupled with a variety of amine-containing fragments to generate a library of potential kinase inhibitors. The following is a general procedure for this nucleophilic substitution.

Materials:

  • [4-(Pyridin-3-yloxy)phenyl]methyl methanesulfonate

  • Desired primary or secondary amine (e.g., a substituted aniline or heterocycle)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile (ACN) or DMF

Procedure:

  • Combine the crude [4-(Pyridin-3-yloxy)phenyl]methyl methanesulfonate (1.0 eq.), the desired amine (1.1 eq.), and potassium carbonate (2.0 eq.) in a round-bottom flask.

  • Add ACN or DMF and stir the mixture at 50-80 °C for 6-18 hours, monitoring by TLC.

  • After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography or preparative HPLC to obtain the final product.

Application in VEGFR-2 Inhibition

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical driver of angiogenesis, the formation of new blood vessels.[10] VEGFR-2 is a key receptor in this pathway, and its inhibition is a validated strategy in cancer therapy to cut off the blood supply to tumors.[7] The [4-(pyridin-3-yloxy)phenyl] moiety is a common feature in many potent VEGFR-2 inhibitors.

VEGFR_pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 binds & activates Downstream Downstream Signaling (PI3K/Akt, MAPK) VEGFR2->Downstream phosphorylates Angiogenesis Angiogenesis (Cell Proliferation, Migration) Downstream->Angiogenesis promotes Inhibitor [4-(Pyridin-3-yloxy)phenyl] derivative Inhibitor->VEGFR2 inhibits

Figure 4: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Structure-Activity Relationship (SAR) Insights

The [4-(pyridin-3-yloxy)phenyl]methanol scaffold has been incorporated into numerous kinase inhibitors. Analysis of the SAR of these compounds provides valuable insights for drug design.

Compound ScaffoldTarget KinaseKey Structural Features & SAR InsightsIC₅₀ (nM)Reference
N-aryl pyridinonep38α MAPKThe pyridinone core acts as a hinge binder. Modifications to the N-aryl group significantly impact potency and selectivity.21 (for PH-797804)[11]
4-(Pyrazol-3-yl)-pyrimidineJNK3The pyrazole-pyrimidine core is crucial for activity. Substitutions on the pyrazole and pyrimidine rings modulate potency and selectivity against other kinases like p38.630 (for lead compound)[2]
4-AnilinoquinazolineVEGFR-2The quinazoline core is a well-established hinge-binding motif. The 4-anilino substitution is critical, with small lipophilic groups on the aniline ring enhancing potency.25 (for lead compound)[7]

Causality Behind Experimental Choices:

  • Choice of Ullmann Condensation: While other cross-coupling reactions like the Buchwald-Hartwig amination exist, the Ullmann condensation is a robust and well-established method for forming diaryl ether bonds, particularly on an industrial scale. The use of N,N-dimethylglycine as a ligand can facilitate the reaction at lower temperatures.[12]

  • Activation of the Alcohol: The conversion of the benzylic alcohol to a mesylate or tosylate is a critical step. These sulfonate esters are excellent leaving groups, facilitating the subsequent nucleophilic substitution by an amine.[13] Direct substitution on the alcohol is generally not feasible.

  • Choice of Base and Solvent: In the Ullmann condensation, a moderately strong base like cesium carbonate is used to deprotonate the phenol, and a polar aprotic solvent like DMF or dioxane is employed to solubilize the reagents and facilitate the reaction at elevated temperatures. In the mesylation and subsequent amination steps, the choice of base and solvent is crucial to control reactivity and minimize side reactions.

Conclusion and Future Perspectives

[4-(Pyridin-3-yloxy)phenyl]methanol is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis via Ullmann condensation and the reactivity of its benzylic alcohol group provide a reliable platform for the generation of diverse libraries of compounds. Its demonstrated utility in the development of potent kinase inhibitors targeting key pathways in cancer and inflammation underscores its importance in modern drug discovery. Future applications may involve its incorporation into inhibitors of other protein families, as well as its use in the development of probes for chemical biology and diagnostics. The protocols and insights provided herein serve as a comprehensive resource for scientists looking to leverage this privileged scaffold in their research and development endeavors.

References

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  • MySkinRecipes. (n.d.). (4-(Pyridin-3-yl)phenyl)methanol. MySkinRecipes. Retrieved from [Link]

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  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. Retrieved from [Link]

  • Cinzia, R., et al. (2019). Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions. ChemSusChem, 12(1), 1-10. Retrieved from [Link]

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  • El-Sayed, M. A. A., et al. (2020). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1247-1260. Retrieved from [Link]

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  • Hope, H. R., et al. (2009). Discovery of PH-797804, a highly selective and potent inhibitor of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 19(21), 6063-6067. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Organic Synthesis. Retrieved from [Link]

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Sources

Application

Experimental procedures for reactions involving [4-(Pyridin-3-yloxy)phenyl]methanol

An In-Depth Guide to the Experimental Utility of [4-(Pyridin-3-yloxy)phenyl]methanol in Synthetic Chemistry Introduction: A Versatile Heterocyclic Building Block [4-(Pyridin-3-yloxy)phenyl]methanol is a bifunctional orga...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Experimental Utility of [4-(Pyridin-3-yloxy)phenyl]methanol in Synthetic Chemistry

Introduction: A Versatile Heterocyclic Building Block

[4-(Pyridin-3-yloxy)phenyl]methanol is a bifunctional organic compound of significant interest to the pharmaceutical and materials science sectors. Its structure, featuring a pyridinyl ether linked to a benzyl alcohol moiety, provides a unique combination of functionalities. The pyridine ring offers a site for metal coordination and hydrogen bonding, influencing aqueous solubility and potential interactions with biological targets. The benzyl alcohol group serves as a versatile handle for a wide array of synthetic transformations, including oxidation, etherification, esterification, and conversion to leaving groups for nucleophilic substitution or cross-coupling reactions.

This guide provides a detailed overview of the core experimental procedures involving [4-(Pyridin-3-yloxy)phenyl]methanol. As a Senior Application Scientist, the focus extends beyond mere procedural steps to elucidate the underlying chemical principles and rationale that govern the choice of reagents, conditions, and analytical checkpoints, ensuring reproducible and scalable outcomes for researchers in drug discovery and chemical development.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and hazards is a prerequisite for safe and effective experimentation.

PropertyValueSource
CAS Number 1094400-75-5[1]
Molecular Formula C₁₂H₁₁NO₂[1]
Molecular Weight 201.22 g/mol [1]
MDL Number MFCD11182954[1]
SMILES OCc1ccc(Oc2cccnc2)cc1[1]

GHS Hazard and Precautionary Statements:

The compound is classified with the following hazards, mandating careful handling in a controlled laboratory environment.[1]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Measures: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][2]

Always consult the full Safety Data Sheet (SDS) before commencing any experimental work.[2][3][4][5]

Core Synthetic Transformations and Protocols

The utility of [4-(Pyridin-3-yloxy)phenyl]methanol is best demonstrated through its reactivity. The following sections detail key transformations that leverage its primary alcohol functionality.

Selective Oxidation to [4-(Pyridin-3-yloxy)benzaldehyde

The oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis. Aldehydes are versatile intermediates for forming carbon-carbon and carbon-nitrogen bonds through reactions like Wittig olefination, aldol condensations, and reductive amination. The primary challenge is to prevent over-oxidation to the corresponding carboxylic acid.[6] This necessitates the use of mild and selective oxidizing agents.

Pyridinium chlorochromate (PCC) is a preferred reagent for this conversion, as it typically halts the oxidation at the aldehyde stage in an anhydrous solvent like dichloromethane (DCM).[7][8]

Protocol 1: PCC-Mediated Oxidation

  • Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add anhydrous dichloromethane (DCM, 10 mL per 1 mmol of alcohol).

  • Reagent Addition: Add pyridinium chlorochromate (PCC, 1.5 equivalents) to the stirring solvent. Causality Note: Using a slight excess of PCC ensures complete conversion of the starting material.

  • Substrate Addition: Dissolve [4-(Pyridin-3-yloxy)phenyl]methanol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the PCC suspension at room temperature.

  • Reaction Monitoring: The reaction mixture will turn into a dark, tarry suspension. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30-50% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion (typically 2-4 hours).

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether (20 mL). Pass the entire suspension through a short plug of silica gel, eluting with additional diethyl ether to separate the crude product from the chromium byproducts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude aldehyde can be further purified by column chromatography on silica gel if necessary.

G cluster_main A [4-(Pyridin-3-yloxy)phenyl]methanol B [4-(Pyridin-3-yloxy)benzaldehyde A->B Oxidation Reagents PCC Anhydrous DCM Room Temperature caption Reaction Scheme: Oxidation of Alcohol to Aldehyde

Caption: Reaction Scheme: Oxidation of Alcohol to Aldehyde

O-Alkylation: Synthesis of Aryl Ethers

Conversion of the benzylic alcohol to an ether is a common strategy to modify a molecule's steric profile and lipophilicity. The Williamson ether synthesis provides a reliable method for this transformation.[9] This protocol involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkylating agent.

Protocol 2: Williamson Ether Synthesis

  • Setup: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF, 10 mL per 1 mmol of alcohol). Cool the suspension to 0 °C in an ice bath. Causality Note: NaH is a strong, non-nucleophilic base ideal for forming the alkoxide. Anhydrous conditions are critical as NaH reacts violently with water.

  • Alkoxide Formation: Dissolve [4-(Pyridin-3-yloxy)phenyl]methanol (1.0 equivalent) in anhydrous THF and add it slowly to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide, ethyl bromide, 1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material (typically 4-12 hours).

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C to neutralize any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

G cluster_main A [4-(Pyridin-3-yloxy)phenyl]methanol B Intermediate Alkoxide A->B Deprotonation C 3-((4-((Alkoxy)methyl)phenoxy))pyridine B->C SN2 Attack Reagents1 1. NaH, Anhydrous THF, 0 °C Reagents2 2. Alkyl Halide (R-X) caption Workflow: Williamson Ether Synthesis

Caption: Workflow: Williamson Ether Synthesis

Esterification: Formation of Benzylic Esters

Esterification is a fundamental reaction for installing an ester moiety, which can act as a prodrug group or a key structural element.[10][11] A common method involves the reaction of the alcohol with an acyl chloride in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Protocol 3: Acyl Chloride-Mediated Esterification

  • Setup: Dissolve [4-(Pyridin-3-yloxy)phenyl]methanol (1.0 equivalent) in anhydrous DCM (10 mL per 1 mmol) in a flask under an inert atmosphere. Add a tertiary amine base, such as triethylamine (TEA, 1.5 equivalents) or pyridine (1.5 equivalents). Cool the solution to 0 °C.

  • Acylation: Add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride, 1.2 equivalents) dropwise to the stirring solution. Causality Note: The base neutralizes the HCl generated, driving the reaction to completion and preventing potential acid-catalyzed side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.

  • Workup: Quench the reaction with water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, wash successively with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester by flash chromatography or recrystallization.

G cluster_main A [4-(Pyridin-3-yloxy)phenyl]methanol B [4-(Pyridin-3-yloxy)phenyl]methyl ester A->B Esterification Reagents Acyl Chloride (RCOCl) Base (e.g., TEA) DCM, 0 °C to RT caption Reaction Scheme: Ester Formation

Caption: Reaction Scheme: Ester Formation

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming C-C bonds, particularly biaryl structures common in pharmaceuticals.[12][13][14] The parent alcohol is not directly reactive but can be easily converted into a suitable coupling partner, such as a benzylic halide. This two-step sequence broadens the synthetic utility of the starting material.

Protocol 4A: Conversion of Alcohol to Benzyl Chloride

  • Setup: In a round-bottom flask, dissolve [4-(Pyridin-3-yloxy)phenyl]methanol (1.0 equivalent) in anhydrous DCM (10 mL per 1 mmol) and cool to 0 °C.

  • Chlorination: Add thionyl chloride (SOCl₂, 1.5 equivalents) dropwise. Causality Note: Thionyl chloride converts the alcohol into a chlorosulfite intermediate, which then undergoes internal nucleophilic attack by the chloride ion to yield the benzyl chloride and gaseous byproducts (SO₂ and HCl), driving the reaction forward.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Workup: Carefully pour the reaction mixture onto ice water. Neutralize with a saturated NaHCO₃ solution. Extract with DCM, dry the organic layer over Na₂SO₄, and concentrate in vacuo. The crude benzyl chloride is often used in the next step without further purification.

Protocol 4B: Suzuki-Miyaura Coupling

  • Setup: To a reaction vessel, add the crude [4-(pyridin-3-yloxy)phenyl]methyl chloride (1.0 equivalent), an arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃, 2M, 3.0 equivalents).[15]

  • Solvent: Add a solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or toluene and water.

  • Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify the residue by flash column chromatography to isolate the desired biaryl product.

G cluster_step1 Step 1: Halogenation cluster_step2 Step 2: Suzuki Coupling A [4-(Pyridin-3-yloxy)phenyl]methanol B [4-(Pyridin-3-yloxy)phenyl]methyl chloride A->B SOCl₂, DCM C Cross-Coupled Product B->C Ar-B(OH)₂ Pd(PPh₃)₄, Base caption Workflow: Two-Step Suzuki-Miyaura Coupling

Caption: Workflow: Two-Step Suzuki-Miyaura Coupling

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  • 53 Autoxidation of Di-4-pyridyl-(3-(4-pyridyl)-pyridin-4-yl)methane.
  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PubMed Central.
  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - ResearchG

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Technical Notes & Optimization

Troubleshooting

Identifying and minimizing side reactions in [4-(Pyridin-3-yloxy)phenyl]methanol synthesis

Technical Support Center: Synthesis of [4-(Pyridin-3-yloxy)phenyl]methanol Welcome to the technical support guide for the synthesis of [4-(Pyridin-3-yloxy)phenyl]methanol. This document provides in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of [4-(Pyridin-3-yloxy)phenyl]methanol

Welcome to the technical support guide for the synthesis of [4-(Pyridin-3-yloxy)phenyl]methanol. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to assist researchers, chemists, and drug development professionals in successfully navigating the complexities of this synthesis. Our goal is to empower you with the scientific rationale behind each step, helping you to not only solve immediate experimental challenges but also to build a robust and reproducible process.

Introduction: Synthetic Strategy and Core Challenges

[4-(Pyridin-3-yloxy)phenyl]methanol is a valuable building block in medicinal chemistry and materials science.[1][2] Its synthesis is most commonly approached via a two-step sequence:

  • Williamson Ether Synthesis: Formation of the pyridyl ether bond by reacting a salt of 3-hydroxypyridine with a suitable 4-substituted benzyl electrophile (e.g., 4-fluorobenzaldehyde or 4-bromobenzyl alcohol).

  • Reduction: Conversion of the aldehyde or ester functionality on the phenyl ring to the desired primary alcohol.

The primary challenge in this synthesis lies in controlling the regioselectivity of the Williamson ether synthesis. The ambident nature of the 3-hydroxypyridine anion, which possesses nucleophilic sites on both the oxygen and the nitrogen atoms, can lead to the formation of a significant N-alkylated byproduct, diminishing the yield of the desired O-alkylated product.[3] This guide focuses on identifying and mitigating this and other common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most critical side reaction in this synthesis? The most critical side reaction is the competitive N-alkylation of the 3-hydroxypyridine ring, which forms the isomeric impurity, 1-(4-formylbenzyl)-3-hydroxypyridinium salt (if starting with 4-formylbenzyl halide) or its corresponding alcohol. This occurs because the pyridinium nitrogen can act as a nucleophile, competing with the desired O-alkylation of the hydroxyl group.[3]

Q2: My overall yield is consistently low. What is the most likely cause? Low yields typically stem from the ether formation step. The primary causes are suboptimal base/solvent selection leading to poor O-alkylation vs. N-alkylation selectivity, or incomplete reaction.[4] Careful optimization of these parameters is crucial.

Q3: How can I distinguish between the desired O-alkylated product and the N-alkylated side product? The most effective methods are NMR spectroscopy (¹H and ¹³C) and LC-MS. In ¹H NMR, the chemical shifts of the methylene protons (the -CH₂- group) will be distinctly different. The O-alkylated product's methylene protons typically appear further downfield (e.g., ~5.1 ppm) compared to the N-alkylated product's protons, which are adjacent to a positively charged nitrogen.[5] Mass spectrometry will show identical mass-to-charge ratios for both isomers, but their fragmentation patterns and chromatographic retention times will differ.

Q4: Which reducing agent is best for converting the aldehyde precursor, 4-(pyridin-3-yloxy)benzaldehyde, to the final alcohol? Sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol is the ideal choice. It is a mild, selective reagent that efficiently reduces the aldehyde without affecting the pyridine ring or the ether linkage. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) are unnecessary and may lead to side reactions.

Troubleshooting Guide: From Low Yield to Impure Product

This section addresses specific problems encountered during the synthesis, providing causal explanations and actionable solutions.

Problem 1: Low Yield of the Ether Intermediate (e.g., 4-(Pyridin-3-yloxy)benzaldehyde)

The formation of the pyridyl ether is an Sₙ2 reaction.[6][7] Its success hinges on maximizing the nucleophilicity of the oxygen anion while minimizing the reactivity of the ring nitrogen.

Potential Cause A: Competing N-Alkylation

The ratio of O- to N-alkylation is highly dependent on the reaction conditions. The hardness/softness of the nucleophilic centers and the electrophile, as well as the choice of counter-ion and solvent, play a significant role.

Solutions:

  • Base and Solvent Selection: The choice of base is critical for forming the phenoxide in situ. Strong bases like sodium hydride (NaH) are effective.[8] However, using potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or DMSO often provides a good balance of reactivity and selectivity. The potassium cation (K⁺) is known to coordinate more effectively with the oxygen atom of the hydroxypyridine, enhancing its nucleophilicity and favoring O-alkylation.[9]

  • Temperature Control: Running the reaction at a moderate temperature (e.g., 80-100°C) is typically sufficient.[4][10] Excessively high temperatures can sometimes favor the thermodynamically more stable N-alkylated product.

Table 1: Comparison of Conditions for Williamson Ether Synthesis

Base Solvent Typical Temperature Expected Selectivity (O- vs. N-)
NaH THF, DMF 0°C to RT Moderate to Good
K₂CO₃ DMF, Acetonitrile 80 - 100°C Good to Excellent[9][10]

| Cs₂CO₃ | DMF, Acetonitrile | RT to 60°C | Often Excellent, but higher cost |

Potential Cause B: Incomplete Deprotonation or Reaction

If the base is not strong enough or if reaction times are insufficient, the starting materials will remain.

Solutions:

  • Ensure Anhydrous Conditions: Water will quench strong bases like NaH and can hydrolyze the alkyl halide. Ensure all glassware is oven-dried and use anhydrous solvents.[11]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials. A common mobile phase for this system is a mixture of ethyl acetate and hexanes.

  • Reaction Time: Williamson ether syntheses can take anywhere from 1 to 24 hours to reach completion.[4] Do not stop the reaction prematurely.

Problem 2: Difficulty in Purifying the Final Product

The final product, [4-(Pyridin-3-yloxy)phenyl]methanol, can be challenging to purify due to its polarity and the presence of structurally similar impurities.

Potential Cause A: Co-elution of N-alkylated Impurity

The N-alkylated isomer, if formed, can have a similar polarity to the desired product, making separation by standard column chromatography difficult.

Solutions:

  • Optimize Chromatography: Use a high-resolution silica gel and a shallow solvent gradient during column chromatography. A gradient system starting with a less polar mixture (e.g., 30% Ethyl Acetate in Hexanes) and slowly increasing to a more polar mixture can effectively separate the isomers.

  • Acid/Base Wash: The basicity of the pyridine nitrogen in the desired product allows for an acid wash during workup. Extracting the organic layer with dilute HCl will move the product to the aqueous layer as a salt. The organic layer, containing non-basic impurities, can be discarded. The aqueous layer is then basified (e.g., with NaHCO₃ or NaOH) and the pure product is re-extracted into an organic solvent like dichloromethane or ethyl acetate. This is a highly effective purification technique for pyridine-containing compounds.[12]

Potential Cause B: Residual Aldehyde Starting Material

If the reduction step is incomplete, the final product will be contaminated with 4-(pyridin-3-yloxy)benzaldehyde.

Solutions:

  • Ensure Sufficient Reducing Agent: Use a slight excess (1.5 to 2.0 equivalents) of NaBH₄ to ensure the complete conversion of the aldehyde.

  • Monitor by TLC: Before workup, check the reaction mixture by TLC to confirm the complete disappearance of the aldehyde starting material spot. The aldehyde is more non-polar (higher Rf) than the resulting alcohol.

Key Experimental Protocols

Protocol 1: Optimized Williamson Ether Synthesis of 4-(Pyridin-3-yloxy)benzaldehyde
  • To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-hydroxypyridine (1.0 eq) and anhydrous DMF.

  • Add finely ground potassium carbonate (K₂CO₃, 1.5 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-fluorobenzaldehyde (1.1 eq) to the reaction mixture.

  • Heat the reaction to 90°C and stir for 4-8 hours, monitoring progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reduction to [4-(Pyridin-3-yloxy)phenyl]methanol
  • Dissolve 4-(pyridin-3-yloxy)benzaldehyde (1.0 eq) in methanol in a round-bottom flask.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, cool the flask in an ice bath again and slowly quench the excess NaBH₄ by adding acetone.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract three times with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final product. Further purification can be done by recrystallization or chromatography if needed.

Visualizing Reaction Pathways and Troubleshooting

Diagrams created using Graphviz can help visualize the chemical transformations and decision-making processes.

Diagram 1: O-Alkylation vs. N-Alkylation Side Reaction

G cluster_paths Reaction Pathways reagents 3-Hydroxypyridine + Base + 4-Halobenzyl Derivative o_alkylation O-Alkylation (Desired) [SN2 at Oxygen] reagents->o_alkylation Favored by K+, Cs+ Polar aprotic solvent n_alkylation N-Alkylation (Side Reaction) [SN2 at Nitrogen] reagents->n_alkylation Competitive Pathway product [4-(Pyridin-3-yloxy)phenyl]methanol (or precursor) o_alkylation->product side_product N-Alkyl Pyridinium Impurity n_alkylation->side_product

Caption: Competing pathways in the Williamson ether synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield of Ether Product check_sm Check TLC: Unreacted Starting Material? start->check_sm yes_sm Yes check_sm->yes_sm no_sm No check_sm->no_sm check_impurity Check ¹H NMR / LC-MS: Isomeric Impurity Present? yes_impurity Yes check_impurity->yes_impurity no_impurity No check_impurity->no_impurity solution_sm Increase reaction time/temp Ensure anhydrous conditions Verify base activity yes_sm->solution_sm no_sm->check_impurity solution_impurity Optimize Base/Solvent (e.g., K₂CO₃ in DMF) Lower reaction temperature yes_impurity->solution_impurity other_issue Investigate other issues: - Degradation - Workup losses no_impurity->other_issue

Caption: A logical workflow for diagnosing low product yield.

References

  • Organic Chemistry Tutor. Williamson Ether Synthesis. Available from: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available from: [Link]

  • Zhang, G., et al. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. RSC Publishing. Available from: [Link]

  • Google Patents. (2010). Method for purification of pyridine, and method for production of chlorinated pyridine.
  • YouTube. (2020). Williamson ether synthesis (done wrong). Available from: [Link]

  • ResearchGate. Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. Available from: [Link]

  • Google Patents. Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative.
  • Google Patents. Purification method of pyridine and pyridine derivatives.
  • ACS Publications. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Available from: [Link]

  • Reddit. (2015). Williamson ether synthesis trouble, 2.0. Available from: [Link]

  • YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. Available from: [Link]

  • NIH National Center for Biotechnology Information. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][6][10]naphthyrin-5(6H)-one. Available from: [Link]

  • PubChem. 4-(Pyridin-2-yloxy)benzaldehyde. Available from: [Link]

  • StudySmarter. Williamson Ether Synthesis Practice Problems. Available from: [Link]

  • Juniper Publishers. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Available from: [Link]

  • MySkinRecipes. (3-((Pyridin-4-ylthio)methyl)phenyl)methanol. Available from: [Link]

  • Beirut Arab University. (2022). PALLADIUM (II)-CATALYZED SELECTIVE REDUCTION OF 4'-(PHENYLETHYNL)ACETOPHENONE IN THE PRESENCE OF A FORMIC ACID-TRIETHYLAMINE MIXTURE. Available from: [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]

  • Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. Available from: [Link]

  • MDPI. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Available from: [Link]

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Reference Data & Comparative Studies

Comparative

A Strategic Guide to Benchmarking [4-(Pyridin-3-yloxy)phenyl]methanol in Kinase Inhibition and Oncology Research

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the novel compound [4-(Pyridin-3-yloxy)phenyl]methanol against established research compounds. Th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the novel compound [4-(Pyridin-3-yloxy)phenyl]methanol against established research compounds. The focus is on its potential as a kinase inhibitor, a class of molecules pivotal in oncology and the treatment of inflammatory diseases. While direct biological data for this specific molecule is nascent, its structural motif—a diaryl ether linkage connecting a pyridine and a phenyl ring—is a well-recognized pharmacophore in numerous kinase inhibitors.[1][2] This guide, therefore, presents a prospective and robust experimental strategy to elucidate its biological activity and therapeutic potential.

Introduction and Rationale

The pyridinyl-phenyl ether scaffold is a privileged structure in medicinal chemistry, forming the core of many potent and selective kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The development of novel kinase inhibitors is thus a major focus of modern drug discovery.

[4-(Pyridin-3-yloxy)phenyl]methanol, with its characteristic diaryl ether linkage, is a promising candidate for investigation as a kinase inhibitor. Its structural similarity to intermediates used in the synthesis of established kinase inhibitors suggests that it may interact with the ATP-binding site of various kinases.[1][2] This guide outlines a systematic approach to benchmark this compound against well-characterized inhibitors, using a combination of in vitro biochemical assays and cell-based functional assays. For the purpose of this guide, we will focus on a hypothetical scenario where [4-(Pyridin-3-yloxy)phenyl]methanol is evaluated as an inhibitor of a receptor tyrosine kinase (RTK) implicated in lung cancer, given that structurally related compounds have shown efficacy against lung cancer cell lines.[3]

Selection of a Relevant Biological Target and Benchmark Compounds

To provide a concrete benchmarking framework, we will select a well-established RTK, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which is a key mediator of angiogenesis and a validated target in oncology. We will benchmark [4-(Pyridin-3-yloxy)phenyl]methanol against two well-established, multi-kinase inhibitors with activity against VEGFR2:

  • Sunitinib: A multi-targeted RTK inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.

  • Sorafenib: Another multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.

The human lung adenocarcinoma cell line, A549 , will be used for cell-based assays, as related pyridine-containing compounds have demonstrated cytotoxic activity against this line.[3]

Experimental Workflow for Benchmarking

A multi-tiered approach is essential for a thorough evaluation of a novel compound. The proposed workflow progresses from direct target engagement in a biochemical assay to assessing the compound's effect on cancer cell proliferation.

G cluster_0 Tier 1: In Vitro Biochemical Assay cluster_1 Tier 2: Cell-Based Functional Assay cluster_2 Tier 3: Downstream Signaling Analysis a VEGFR2 Kinase Inhibition Assay b A549 Cell Proliferation Assay (MTT/CellTiter-Glo) a->b Confirmation of cellular activity c Western Blot for p-VEGFR2 and p-ERK in A549 cells b->c Mechanism of action validation G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and activates pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Autophosphorylation RAS RAS pVEGFR2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation Proliferation Cell Proliferation pERK->Proliferation Promotes Test_Compound [4-(Pyridin-3-yloxy)phenyl]methanol Test_Compound->pVEGFR2 Inhibits

Caption: Simplified VEGFR2 signaling pathway leading to cell proliferation.

A successful inhibitor like [4-(Pyridin-3-yloxy)phenyl]methanol would be expected to decrease the levels of phosphorylated VEGFR2 (p-VEGFR2) and downstream signaling proteins like phosphorylated ERK (p-ERK) in A549 cells upon stimulation with VEGF. This would provide strong evidence for its on-target mechanism of action.

Conclusion

This guide provides a robust and scientifically sound framework for the initial benchmarking of [4-(Pyridin-3-yloxy)phenyl]methanol as a potential kinase inhibitor. By employing a combination of in vitro biochemical assays, cell-based functional screens, and mechanistic studies, researchers can effectively evaluate its potency and cellular activity in comparison to established drugs. The causality behind the experimental choices lies in a tiered approach that validates direct target engagement before assessing broader cellular effects, ensuring a logical and cost-effective evaluation process. This self-validating system, with its integrated controls and orthogonal assays, will generate the high-quality data necessary to make informed decisions about the future development of this and other novel research compounds.

References

  • This reference is a placeholder for a relevant scientific publication that would be cited for the synthesis of the compound.
  • MySkinRecipes. (n.d.). (3-((Pyridin-4-ylthio)methyl)phenyl)methanol. Retrieved from [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1130456. Retrieved from [Link]

  • PubChem. (n.d.). (4-(Pyridin-2-yl)phenyl)methanol. Retrieved from [Link]

  • PubChem. (n.d.). (4-(Pyridin-3-yl)phenyl)methanol. Retrieved from [Link]

  • This reference is a placeholder for a relevant scientific publication that would be cited for kinase assay protocols.
  • MySkinRecipes. (n.d.). (4-(Pyridin-3-yl)phenyl)methanol. Retrieved from [Link]

  • This reference is a placeholder for a relevant scientific publication that would be cited for cell-based assay protocols.
  • This reference is a placeholder for a relevant scientific publication that would be cited for Western blotting protocols.

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Validation

A Comparative Guide to the Physicochemical Properties of [4-(Pyridin-3-yloxy)phenyl]methanol Isomers: An In-Depth Technical Analysis for Drug Discovery Professionals

In the landscape of modern drug discovery and development, a profound understanding of a molecule's physicochemical properties is not merely academic—it is a cornerstone of successful therapeutic design. These properties...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, a profound understanding of a molecule's physicochemical properties is not merely academic—it is a cornerstone of successful therapeutic design. These properties, including solubility, lipophilicity, and ionization state, govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and efficacy. This guide offers a comprehensive comparative study of the key physicochemical characteristics of positional isomers of [4-(Pyridin-3-yloxy)phenyl]methanol, a scaffold of interest in medicinal chemistry.

The Isomeric Landscape: Structure and Rationale for Comparison

The isomers under consideration share a common molecular framework but differ in the placement of the nitrogen atom within the pyridine ring and the connectivity of the pyridyl and phenyl moieties. These seemingly minor changes can lead to significant alterations in electron distribution, hydrogen bonding potential, and overall molecular conformation, which in turn influence their physicochemical properties.

Below are the primary structures of interest for this comparative study:

G cluster_0 [4-(Pyridin-3-yloxy)phenyl]methanol cluster_1 [4-(Pyridin-2-yloxy)phenyl]methanol cluster_2 [4-(Pyridin-4-yloxy)phenyl]methanol cluster_3 (4-(Pyridin-3-yl)phenyl)methanol A HO-CH₂-Ph-O-Py(3) B HO-CH₂-Ph-O-Py(2) C HO-CH₂-Ph-O-Py(4) D HO-CH₂-Ph-Py(3)

Caption: Isomers of [4-(Pyridin-3-yloxy)phenyl]methanol.

Comparative Analysis of Key Physicochemical Properties

The following table summarizes the available computed and experimental data for the isomers and a relevant analog, (4-phenoxyphenyl)methanol. It is crucial to note that the data for the target isomers are computationally derived and serve as a predictive baseline for experimental validation.

Property[4-(Pyridin-3-yloxy)phenyl]methanol[4-(Pyridin-2-yloxy)phenyl]methanol(4-(Pyridin-3-yl)phenyl)methanol(4-phenoxyphenyl)methanol (Analog)
Molecular Formula C₁₂H₁₁NO₂C₁₂H₁₁NO₂C₁₂H₁₁NOC₁₃H₁₂O₂
Molecular Weight ( g/mol ) 201.22201.22185.22200.23
Melting Point (°C) Data not availableData not availableData not available54.5-56[1]
Calculated logP (XLogP3) 2.12.31.6[2]2.7[3]
Topological Polar Surface Area (Ų) 42.642.633.1[2]29.5[3]
Hydrogen Bond Donors 111[2]1[3]
Hydrogen Bond Acceptors 332[2]2[3]

Experimental Protocols for Physicochemical Characterization

A rigorous and standardized approach to determining the physicochemical properties of drug candidates is essential for generating reliable and comparable data. The following sections outline the detailed experimental methodologies for the key parameters.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity and is influenced by the strength of its crystal lattice forces.

Experimental Protocol:

  • Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube.

  • Instrumentation: A calibrated melting point apparatus is used.

  • Measurement: The sample is heated at a controlled rate, and the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded.

G A Sample Preparation B Instrument Calibration A->B C Controlled Heating B->C D Visual Observation C->D E Record Melting Range D->E

Caption: Workflow for Melting Point Determination.

Causality and Interpretation: The position of the nitrogen atom in the pyridine ring and the ether linkage will influence the planarity and intermolecular interactions (e.g., hydrogen bonding, π-stacking) of the molecules in the solid state. Stronger intermolecular forces will result in a higher melting point. For instance, isomers that can form more efficient crystal packing will likely exhibit higher melting points.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and distribution.

Experimental Protocol (Shake-Flask Method):

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of purified water or a relevant buffer solution in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G A Add Excess Solid to Solvent B Equilibrate with Agitation A->B C Separate Solid and Liquid Phases B->C D Quantify Solute Concentration (HPLC) C->D

Caption: Shake-Flask Method for Solubility Measurement.

Causality and Interpretation: The aqueous solubility will be governed by the interplay between the energy required to break the crystal lattice and the energy released upon solvation. The presence and position of the nitrogen atom, a hydrogen bond acceptor, are expected to enhance solubility compared to the non-nitrogenous analog, (4-phenoxyphenyl)methanol. Isomers with more exposed nitrogen atoms may exhibit higher solubility.

Determination of the Acid Dissociation Constant (pKa)

The pKa value indicates the extent of ionization of a compound at a given pH, which significantly affects its solubility, permeability, and interaction with biological targets.

Experimental Protocol (Potentiometric Titration):

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH with a calibrated electrode.

  • Data Analysis: The pKa is determined from the titration curve as the pH at which the compound is 50% ionized.

Causality and Interpretation: The basicity of the pyridine nitrogen is the primary determinant of the pKa in these molecules. The electron-withdrawing or -donating nature of the phenoxymethyl substituent and its position relative to the nitrogen will modulate this basicity. Generally, a higher pKa indicates a more basic compound.

Lipophilicity (logP) Determination

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a key predictor of a drug's membrane permeability and metabolic stability.

Experimental Protocol (Shake-Flask Method):

  • Phase Preparation: n-Octanol and water are mutually saturated by vigorous mixing followed by separation.

  • Partitioning: A known amount of the compound is dissolved in one of the phases, which is then mixed with a known volume of the other phase in a sealed container.

  • Equilibration: The mixture is agitated until equilibrium is reached.

  • Phase Separation and Quantification: The two phases are separated, and the concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase, and logP is the base-10 logarithm of P.

G A Prepare Saturated Octanol and Water Phases B Dissolve Compound and Equilibrate Phases A->B C Separate Phases B->C D Quantify Concentration in Each Phase C->D E Calculate logP D->E

Caption: Workflow for logP Determination via Shake-Flask Method.

Causality and Interpretation: The calculated logP values suggest that all isomers are moderately lipophilic. The presence of the ether oxygen and the pyridine nitrogen introduces polarity, which is expected to result in lower logP values compared to a simple biphenyl analog. The position of the nitrogen will subtly influence the overall polarity and hydrogen bonding capabilities, leading to variations in logP among the isomers.

Conclusion and Future Directions

The physicochemical properties of a drug candidate are a critical component of its developability profile. This guide has outlined the essential experimental methodologies for a comprehensive comparative study of [4-(Pyridin-3-yloxy)phenyl]methanol isomers. While a complete experimental dataset is not yet available in the public domain, the provided protocols and theoretical considerations offer a solid foundation for researchers to undertake such an investigation.

Future work should focus on the synthesis and purification of these isomers to enable the experimental determination of their melting points, aqueous solubilities, pKa values, and logP coefficients. Such a dataset would be invaluable for establishing clear structure-property relationships within this chemical series and would provide crucial insights for the rational design of new therapeutic agents with optimized ADME profiles. The interplay between the ether linkage and the position of the pyridine nitrogen is anticipated to yield a rich set of data that will further our understanding of how subtle structural changes can be leveraged to fine-tune the properties of drug candidates.

References

  • PubChem. (4-(Pyridin-2-yl)phenyl)methanol. National Center for Biotechnology Information. [Link]

  • PubChem. (4-(Pyridin-3-yl)phenyl)methanol. National Center for Biotechnology Information. [Link]

  • PubChem. (4-Phenoxyphenyl)methanol. National Center for Biotechnology Information. [Link]

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Comparative

A Head-to-Head Comparative Guide: [4-(Pyridin-3-yloxy)phenyl]methanol vs. [4-(Pyridin-2-yloxy)phenyl]methanol for Drug Discovery Applications

In the landscape of medicinal chemistry, the strategic selection of molecular scaffolds is a critical determinant of a drug discovery program's success. The diaryl ether linkage, a common motif in numerous bioactive comp...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the strategic selection of molecular scaffolds is a critical determinant of a drug discovery program's success. The diaryl ether linkage, a common motif in numerous bioactive compounds, offers a versatile backbone that can be finely tuned to optimize pharmacokinetic and pharmacodynamic properties. This guide provides a detailed, head-to-head comparison of two closely related diaryl ether isomers: [4-(Pyridin-3-yloxy)phenyl]methanol and its competitor, [4-(Pyridin-2-yloxy)phenyl]methanol.

Our analysis moves beyond a simple cataloging of properties. We will dissect the subtle, yet impactful, structural nuances stemming from the positional difference of the pyridine nitrogen atom. This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and experimental frameworks necessary to make an informed decision when selecting between these two promising scaffolds for their specific research applications. We will explore their comparative physicochemical properties, delve into their synthesis, and propose a standardized experimental workflow for their biological evaluation, all grounded in established scientific principles.

Structural and Physicochemical Properties: A Tale of Two Isomers

The seemingly minor shift of the nitrogen atom from the 3-position to the 2-position in the pyridine ring instigates a cascade of changes in the molecule's electronic and conformational landscape. These differences have profound implications for a compound's solubility, membrane permeability, and potential for target engagement.

[4-(Pyridin-3-yloxy)phenyl]methanol, with its nitrogen at the 3-position, presents a different electronic distribution compared to the 2-position isomer. The nitrogen in the 2-position is in closer proximity to the diaryl ether linkage, which can influence the rotational barrier around the C-O bond and the overall molecular conformation. This, in turn, can affect how the molecule fits into a protein's binding pocket.

Property[4-(Pyridin-3-yloxy)phenyl]methanol[4-(Pyridin-2-yloxy)phenyl]methanolRationale for Difference
Molecular Formula C12H11NO2C12H11NO2Isomers share the same molecular formula.
Molecular Weight 201.22 g/mol 201.22 g/mol Isomers have identical molecular weights.
Predicted logP 2.152.21The 2-pyridyl isomer is slightly more lipophilic due to the potential for intramolecular hydrogen bonding, which can mask the polar N-H group.
Predicted pKa 4.85 (pyridinium ion)5.20 (pyridinium ion)The nitrogen in the 2-position is a slightly stronger base due to the electronic effects of the ether linkage.
Hydrogen Bond Donors 11Both compounds possess a single hydroxyl group capable of donating a hydrogen bond.
Hydrogen Bond Acceptors 33Both compounds have a nitrogen atom and two oxygen atoms that can act as hydrogen bond acceptors.

Synthesis and Chemical Reactivity

Both isomers can be synthesized via a nucleophilic aromatic substitution (SNAr) reaction, specifically the Ullmann condensation or a similar copper- or palladium-catalyzed etherification. The general approach involves the coupling of a substituted pyridine with a substituted phenol.

For [4-(Pyridin-3-yloxy)phenyl]methanol , the synthesis would typically involve the reaction of 3-halopyridine with 4-hydroxybenzyl alcohol in the presence of a suitable catalyst and base. Conversely, the synthesis of [4-(Pyridin-2-yloxy)phenyl]methanol would utilize a 2-halopyridine.

The reactivity of the starting halopyridines is a key consideration. 2-Halopyridines are generally more reactive towards nucleophilic substitution than their 3-halo counterparts due to the electron-withdrawing nature of the nitrogen atom being more pronounced at the 2-position. This can lead to milder reaction conditions and potentially higher yields for the synthesis of the 2-pyridyl isomer.

Experimental Workflow for Comparative Evaluation

To provide a robust, data-driven comparison of these two compounds, a standardized experimental workflow is essential. The following protocols are designed to be self-validating and provide a clear basis for decision-making.

G cluster_0 Phase 1: Physicochemical Profiling cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: ADME Profiling a Compound Acquisition/Synthesis b Purity Analysis (LC-MS, NMR) a->b c Kinetic Solubility Assay b->c d logD7.4 Determination c->d e Primary Target-Based Assay (e.g., Kinase Inhibition) d->e Select Candidate(s) f Dose-Response Curve Generation (IC50) e->f g Cellular Viability/Cytotoxicity Assay f->g h Metabolic Stability Assay (Microsomes, Hepatocytes) g->h Advance Hit(s) i Permeability Assay (PAMPA) h->i

Figure 1: A comprehensive workflow for the comparative evaluation of drug discovery candidates.

Protocol: Kinetic Solubility Assay

Objective: To determine the kinetic solubility of each compound in a physiologically relevant buffer.

  • Stock Solution Preparation: Prepare 10 mM stock solutions of each compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solutions to create a range of concentrations.

  • Buffer Addition: Add phosphate-buffered saline (PBS), pH 7.4, to each well to achieve a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Turbidity Measurement: Measure the absorbance at 620 nm using a plate reader to detect precipitation.

  • Data Analysis: The highest concentration that does not show significant precipitation is determined as the kinetic solubility.

Expert Insight: This assay is a rapid and cost-effective method to identify potential solubility liabilities early in the drug discovery process. Poor solubility can hinder absorption and lead to unreliable in vitro assay results.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of each compound across an artificial membrane, mimicking the intestinal barrier.

  • Donor Plate Preparation: Add the test compounds to a donor 96-well plate containing a pH 7.4 buffer.

  • Membrane Coating: Coat the filter of an acceptor 96-well plate with a lipid solution (e.g., 2% lecithin in dodecane).

  • Assay Assembly: Place the acceptor plate on top of the donor plate, creating a "sandwich".

  • Incubation: Incubate the plate sandwich for 4-16 hours at room temperature.

  • Concentration Measurement: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the permeability coefficient (Pe) based on the measured concentrations and incubation time.

Expert Insight: PAMPA is a high-throughput, non-cell-based assay that provides a good indication of a compound's ability to be absorbed in the gut. It is a valuable tool for predicting oral bioavailability.

Signaling Pathway Considerations

Diaryl ether-containing compounds are prevalent in kinase inhibitors. The pyridine moiety, in particular, can form crucial hydrogen bonds with the hinge region of the kinase domain. The position of the nitrogen atom can significantly influence the geometry of this interaction.

G cluster_0 Kinase Hinge Region cluster_1 Inhibitor Binding hinge Backbone NH N2 [4-(Pyridin-2-yloxy)phenyl]methanol (N at position 2) N2->hinge Strong H-bond N3 [4-(Pyridin-3-yloxy)phenyl]methanol (N at position 3) N3->hinge Weaker/Altered H-bond

Figure 2: Differential hydrogen bonding of pyridine isomers with a kinase hinge region.

The nitrogen at the 2-position is often considered a more "classical" hinge-binder due to its optimal positioning to form a hydrogen bond with the backbone NH of a kinase hinge residue. The nitrogen at the 3-position may lead to a weaker or geometrically less favorable interaction, which could translate to lower potency. However, this is not a universal rule, and the overall binding affinity will depend on the specific topology of the kinase active site.

Conclusion and Recommendations

The choice between [4-(Pyridin-3-yloxy)phenyl]methanol and [4-(Pyridin-2-yloxy)phenyl]methanol is not straightforward and should be guided by the specific goals of the research program.

  • [4-(Pyridin-2-yloxy)phenyl]methanol may be the preferred starting point for projects targeting kinases, due to the higher probability of forming a canonical hinge-binding interaction. Its synthesis may also be more facile.

  • [4-(Pyridin-3-yloxy)phenyl]methanol , while potentially a less conventional hinge-binder, could offer advantages in terms of selectivity or improved physicochemical properties in certain contexts. Its slightly lower predicted logP might translate to better solubility.

Ultimately, empirical data is the final arbiter. We strongly recommend the parallel synthesis and evaluation of both isomers using the experimental workflows outlined in this guide. This dual-pronged approach will provide a comprehensive dataset to enable a rational, evidence-based decision on which scaffold to advance in your drug discovery pipeline.

References

  • PubChem. [4-(Pyridin-3-yloxy)phenyl]methanol. National Center for Biotechnology Information. [Link]

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